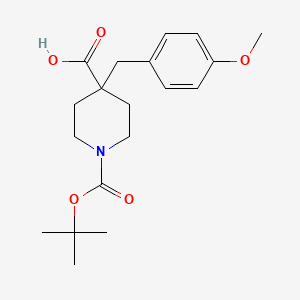

1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is synthesized from piperidin-4-ylmethanol through three steps with a total yield of 20.2% (Wang et al., 2015). Another example is the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of Vandetanib, which achieved a total yield of 70.6% (Wei et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals detailed insights into their conformation and stabilization mechanisms. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibits intramolecular hydrogen bonding, as confirmed by X-ray crystallographic analysis, which plays a crucial role in stabilizing the molecule's structure (Çolak et al., 2021).

Chemical Reactions and Properties

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a common chemical reaction in the synthesis of complex organic molecules. The Boc group can be removed under mild basic conditions or by using strongly acidic or oxidative conditions, showcasing its versatility in synthetic chemistry (Muranaka et al., 2011).

Physical Properties Analysis

The physical properties of organic compounds, including their solubility, melting points, and crystal structures, are essential for understanding their behavior in various chemical environments. For instance, the synthesis and structural characterization of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provide valuable insights into its molecular structure and physical properties, contributing to a deeper understanding of its chemical behavior (Ban et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid and related compounds, such as reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and drug development. The development of new carboxamide protecting groups and their application in complex molecules highlight the ongoing research and innovation in chemical property analysis (Muranaka et al., 2011).

Applications De Recherche Scientifique

Intermediate in Pharmaceutical Synthesis : This compound is a crucial intermediate in the synthesis of vandetanib, an important pharmaceutical agent. The synthesis involves protection by di-tert-butyl dicarbonate, reduction, and subsequent substitution reactions (Zhuang Wei et al., 2010).

Key Intermediate in Medicinal Chemistry : It serves as a key intermediate in the synthesis of medicinal compounds. For example, its derivatives are used in the preparation of Vandetanib, a drug used in cancer treatment (Min Wang et al., 2015).

Role in Oxindole Synthesis : This compound is involved in the synthesis of oxindoles via palladium-catalyzed CH functionalization, a method relevant in medicinal chemistry synthesis (J. Magano et al., 2014).

Synthesis of Conformationally Constrained D-Amino Acids : It's used in the asymmetric synthesis of novel conformationally constrained D-lysine analogs, indicating its utility in developing specialized amino acids (Pablo Etayo et al., 2008).

Development of New Protecting Groups : This compound has applications in the development of new carboxamide protecting groups, showcasing its utility in synthetic organic chemistry (K. Muranaka et al., 2011).

Preparation of Stereochemically Complex Compounds : It's involved in the preparation of compounds with stereochemical complexity, like certain piperidine derivatives, indicating its role in advanced synthetic methodologies (M. Yamashita et al., 2015).

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)13-14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTLBMJVXZPPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2493485.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)

![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)

![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)

![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)